1-O-benzyl 8-O-tert-butyl 3,3-difluoro-1,8-diazaspiro[3.5]nonane-1,8-dicarboxylate
Overview
Description
1-O-benzyl 8-O-tert-butyl 3,3-difluoro-1,8-diazaspiro[35]nonane-1,8-dicarboxylate is a complex organic compound that features a spirocyclic structure with two nitrogen atoms and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-benzyl 8-O-tert-butyl 3,3-difluoro-1,8-diazaspiro[3.5]nonane-1,8-dicarboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a difluorinated precursor.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Esterification: The carboxylic acid groups are then esterified with benzyl alcohol and tert-butyl alcohol under acidic or basic conditions to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Purification steps such as recrystallization or chromatography are also employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms or the benzyl group.
Reduction: Reduction reactions may target the ester groups, converting them to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be explored for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its structural features could be useful in designing new drugs.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for developing new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-O-benzyl 8-O-tert-butyl 3,3-difluoro-1,8-diazaspiro[3.5]nonane-1,8-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-1,6-diaza-spiro[3.5]nonane-1,6-dicarboxylic acid 1-methyl ester 6-tert-butyl ester
- 3,3-Difluoro-1,6-diaza-spiro[3.5]nonane-1,6-dicarboxylic acid 1-ethyl ester 6-tert-butyl ester
Uniqueness
The uniqueness of 1-O-benzyl 8-O-tert-butyl 3,3-difluoro-1,8-diazaspiro[3.5]nonane-1,8-dicarboxylate lies in its specific ester groups, which can influence its reactivity and interaction with biological targets. The benzyl ester group, in particular, may enhance its ability to penetrate biological membranes, making it more effective in certain applications.
Properties
IUPAC Name |
1-O-benzyl 8-O-tert-butyl 3,3-difluoro-1,8-diazaspiro[3.5]nonane-1,8-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F2N2O4/c1-18(2,3)28-16(25)23-11-7-10-19(13-23)20(21,22)14-24(19)17(26)27-12-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVCWETXDLKDLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)C(CN2C(=O)OCC3=CC=CC=C3)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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